molecular formula C9H5O6-3 B1262872 3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)

3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)

Cat. No. B1262872
M. Wt: 209.13 g/mol
InChI Key: WKDXBDTUVVLFQV-CCAGOZQPSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-carboxylatoethenyl)-cis,cis-muconate(3-) is tricarboxylate anion of 3-(2-carboxyethenyl)-cis,cis-muconic acid;  major species at pH 7.3. It is a conjugate base of a 3-(2-carboxyethenyl)-cis,cis-muconic acid.

Scientific Research Applications

Metabolic and Enzymatic Studies

  • Biodegradation of Halogenated Aromatic Compounds : 3-(2-Carboxylatoethenyl)-cis,cis-muconate is involved in the biodegradation of halogenated aromatic compounds. The conversion of chlorinated muconic acids into maleoylacetic acid by specific enzymes is a crucial step in this process (Schmidt & Knackmuss, 1980).

  • Role in Fungal Metabolism : Studies on Aspergillus niger have shown that enzymes like 3-carboxy-cis,cis-muconate cyclase, which interact with muconate compounds, play significant roles in the metabolism of aromatic compounds in fungi (Thatcher & Cain, 1975).

  • Enzyme Kinetics and Structural Studies : The kinetic properties and structural analyses of enzymes interacting with cis,cis-muconate, such as 3-carboxy-cis,cis-muconate lactonizing enzymes, have been extensively studied to understand their mechanism and role in bacterial and fungal pathways (Yang et al., 2004).

Polymer and Chemical Synthesis

  • Unsaturated Polyester Resins : cis,cis-Muconic acid, closely related to 3-(2-Carboxylatoethenyl)-cis,cis-muconate, has been used in the synthesis of unsaturated polyester resins. These polyesters exhibit altered thermal properties and have potential applications in sustainable materials development (Rorrer et al., 2016).

  • Bio-Based Nylon Production : The conversion of muconic acid to adipic acid, a key step in nylon-6,6 polymerization, illustrates the potential of muconic acid derivatives in creating sustainable, bio-based alternatives for industrial applications (Vardon et al., 2016).

properties

Product Name

3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)

Molecular Formula

C9H5O6-3

Molecular Weight

209.13 g/mol

IUPAC Name

(2Z,5Z)-4-(carboxylatomethylidene)hepta-2,5-dienedioate

InChI

InChI=1S/C9H8O6/c10-7(11)3-1-6(5-9(14)15)2-4-8(12)13/h1-5H,(H,10,11)(H,12,13)(H,14,15)/p-3/b3-1-,4-2-

InChI Key

WKDXBDTUVVLFQV-CCAGOZQPSA-K

Isomeric SMILES

C(=C\C(=O)[O-])\C(=CC(=O)[O-])/C=C\C(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C(=CC(=O)[O-])C=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)
Reactant of Route 2
3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)
Reactant of Route 3
3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)

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